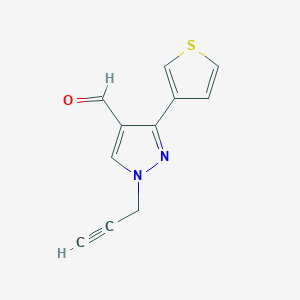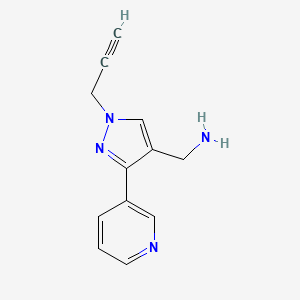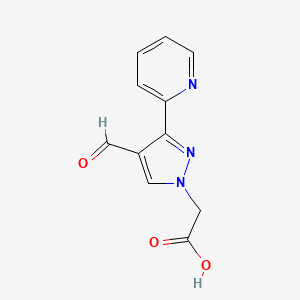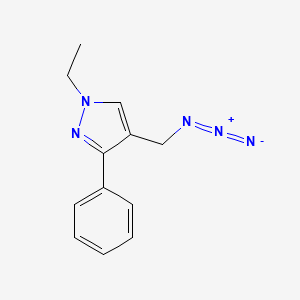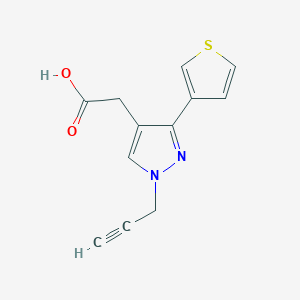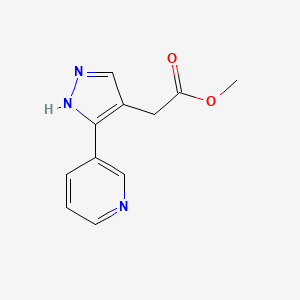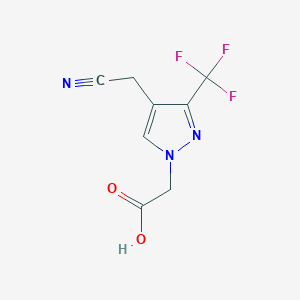
tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Descripción general
Descripción
The compound “tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate” is likely to be an organic compound containing an azetidine ring, which is a three-membered nitrogen-containing ring, and a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the azetidine and 1,2,3-triazole rings, along with the tert-butyl group and carboxylate ester group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azetidine and 1,2,3-triazole rings, as well as the amino and ester groups. The azetidine ring can undergo ring-opening reactions, and the 1,2,3-triazole ring can participate in various transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the azetidine and 1,2,3-triazole rings would likely make it a solid at room temperature .Aplicaciones Científicas De Investigación
Triazole Ring Applications
The triazole ring, a core structure in the given compound, is significant in medicinal chemistry and materials science. Triazole derivatives, including 1,2,3-triazoles, are known for their broad spectrum of biological activities and are involved in the synthesis of many pharmaceuticals and agrochemicals. For example, triazole-containing hybrids have shown promising antibacterial activity against Staphylococcus aureus, a notorious pathogen responsible for various infections. The bioisostere nature of triazoles, replacing amides, esters, and carboxylic acids, contributes to the development of drugs with enhanced efficacy and reduced resistance potential (Li & Zhang, 2021).
Tert-Butyl Group in Synthetic Chemistry
The tert-butyl group is widely used in organic synthesis, particularly in the protection of functional groups during complex synthetic sequences. This moiety's steric bulk shields reactive sites and can be removed under specific conditions without harming the integrity of the molecule. For instance, tert-butyl ethers like methyl tert-butyl ether (MTBE) have been studied for their environmental fate, showcasing the importance of understanding such groups in environmental chemistry and pollution management (Squillace et al., 1997).
Chemical Synthesis and Environmental Impact
Research on tert-butyl and triazole derivatives spans from synthetic methodologies to environmental impact assessments. For example, MTBE's synthesis on supported and unsupported catalysts demonstrates the continuous efforts to improve industrial processes for compounds containing tert-butyl groups (Bielański et al., 2003). Additionally, the environmental persistence and potential toxicity of compounds like 2,4-di-tert-butylphenol underline the necessity of studying the ecological consequences of synthetic chemicals (Zhao et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 3-[[4-(aminomethyl)triazol-1-yl]methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-5-9(6-16)7-17-8-10(4-13)14-15-17/h8-9H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBSWDABFDEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





